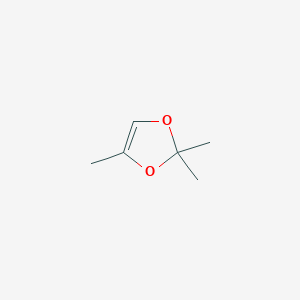
3-Ethyl-3-methyloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methyloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring structure. Oxaziridines are valuable intermediates in organic synthesis and have applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines with peracids is a common method, where an imine precursor is treated with a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxaziridine ring . Another approach involves the amination of carbonyl compounds, where a carbonyl compound reacts with an amine in the presence of an oxidizing agent to form the oxaziridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using peracids or other oxidizing agents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-3-methyloxaziridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The strained three-membered ring makes it highly reactive and suitable for a range of transformations.
Common Reagents and Conditions:
Oxidation: Oxaziridines are commonly used as oxidizing agents in organic synthesis.
Reduction: Reduction of oxaziridines can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: Nucleophiles can attack the nitrogen or oxygen atom in the oxaziridine ring, leading to ring-opening reactions and the formation of various products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include amines, sulfoxides, and selenoxides.
Aplicaciones Científicas De Investigación
3-Ethyl-3-methyloxaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Oxaziridines have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of oxaziridines, particularly in drug development.
Industry: In the industrial sector, oxaziridines are used as intermediates in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-methyloxaziridine involves its ability to act as an electrophilic oxidizing agent. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. In oxidation reactions, the oxaziridine transfers an oxygen atom to the substrate, resulting in the formation of oxidized products . The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Oxaziridine: The parent compound of the oxaziridine family, featuring a three-membered ring with oxygen and nitrogen.
Aziridine: A three-membered ring containing nitrogen, known for its reactivity and use in polymerization reactions.
Epoxide: A three-membered ring containing oxygen, commonly used as an intermediate in organic synthesis.
Uniqueness of 3-Ethyl-3-methyloxaziridine: this compound is unique due to the presence of both ethyl and methyl groups on the oxaziridine ring. This substitution pattern influences its reactivity and makes it distinct from other oxaziridines. Its specific reactivity and applications in oxidation reactions set it apart from similar compounds like aziridines and epoxides .
Propiedades
Número CAS |
41316-44-3 |
|---|---|
Fórmula molecular |
C4H9NO |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
3-ethyl-3-methyloxaziridine |
InChI |
InChI=1S/C4H9NO/c1-3-4(2)5-6-4/h5H,3H2,1-2H3 |
Clave InChI |
ZDWRYUSCYAJEOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(NO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
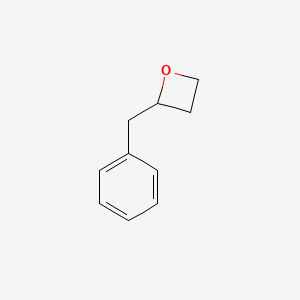

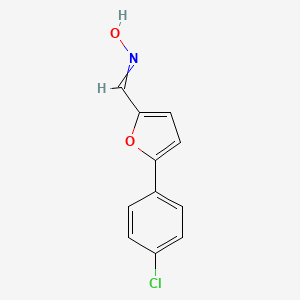
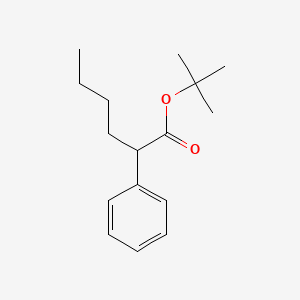
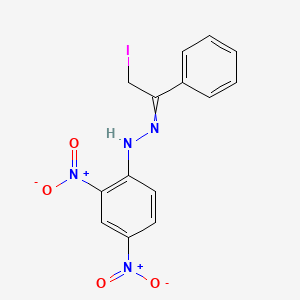
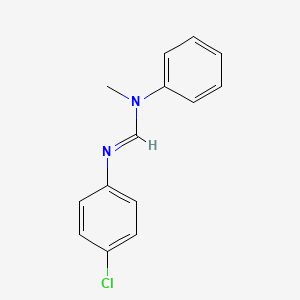
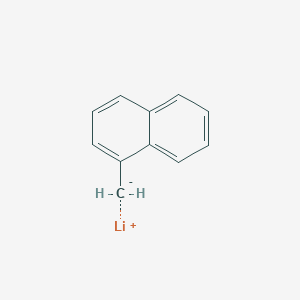

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

